1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)triazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c1-11-4(5(6,7)8)3(2-12)9-10-11/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPCQHOUNXZISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the reaction of 1-methyl-1H-1,2,3-triazole with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide and a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Nucleophilic Additions at the Aldehyde Group
The aldehyde group undergoes classic nucleophilic additions with:
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Amines : Forms Schiff bases under mild conditions (e.g., ethanol, 60°C, 4–12 h) .
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Thiols : Reacts with 2-aminobenzenethiol in methanol with iodine catalysis to yield thiazole-fused triazoles .
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Hydrazines : Produces hydrazones, which can cyclize to triazolo-pyridazines under acidic or thermal conditions .
Key Data :
| Reaction Partner | Product | Conditions | Yield (%) |
|---|---|---|---|
| 1,2-Diaminobenzene | Triazole-imidazole | Ethanol, 90°C, 12 h | 85–95 |
| 2-Aminobenzenethiol | Triazole-thiazole | Methanol, I₂, 30°C, 3 h | 78 |
Cycloaddition Reactions
The triazole ring participates in regioselective [3+2] cycloadditions:
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Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Forms 1,4-disubstituted triazoles when reacted with terminal alkynes (e.g., phenylacetylene) .
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Nitrile Imine Cycloaddition : Reacts with CF₃CN under DBU/NEt₃ to yield 5-trifluoromethyl-1,2,4-triazoles .
Mechanistic Insight :
The trifluoromethyl group directs regioselectivity by stabilizing transition states through electron-withdrawing effects. Copper ligands (e.g., 1,10-phenanthroline) enhance reaction rates by facilitating oxidative coupling .
Cross-Coupling Reactions
The triazole scaffold enables palladium-catalyzed couplings:
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Suzuki-Miyaura : Reacts with arylboronic acids at the C4 position (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C).
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Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides (CuI, Phen, CH₃CN, 65°C) .
Example :
| Substrate | Coupling Partner | Product | Yield (%) |
|---|---|---|---|
| 4-Bromobenzaldehyde | Phenylboronic acid | Biaryl-triazole | 72 |
Functionalization of the Trifluoromethyl Group
The CF₃ group undergoes limited direct modification but influences reactivity:
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Electrophilic Aromatic Substitution : Deactivated due to CF₃’s electron-withdrawing nature; nitration/sulfonation requires harsh conditions.
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Radical Reactions : Participates in trifluoromethylation cascades under UV light with initiators (e.g., AIBN).
Biological Activity via Triazole-Mediated Interactions
The triazole ring inhibits enzymes by:
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Coordinating to metal ions (e.g., cytochrome P450).
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Forming hydrogen bonds with protein residues (e.g., kinase ATP-binding pockets) .
Key Finding :
Modification at the aldehyde position (e.g., Schiff base formation) enhances antimicrobial activity by 3–5× compared to the parent compound .
Stability and Reaction Optimization
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pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12) via aldehyde oxidation/triazole ring opening.
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Solvent Effects : Reactions in DMF or CH₃CN show higher yields (>75%) vs. THF or water (<50%) .
This compound’s versatility in nucleophilic additions, cycloadditions, and cross-couplings makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Further studies should explore its asymmetric catalysis potential and in vivo metabolic pathways .
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: This compound is used in the development of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability
Mechanism of Action
The mechanism by which 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Pathways involved in its mechanism of action include oxidative stress response and apoptosis induction .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Similar Compounds :
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde (CAS: 134926-73-1): Synthesized via condensation reactions using substituted anilines. Lacks the CF₃ group, resulting in reduced electron-withdrawing effects compared to the target compound .
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Prepared by reacting o-nitroaniline derivatives under acidic conditions.
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid : Synthesized via carboxylation of the triazole core. The carboxylic acid group replaces the aldehyde, altering reactivity and biological activity .
Physicochemical Properties
Crystallographic and Structural Insights
- Target Compound: No direct crystal data available, but related CF₃-substituted triazoles (e.g., 1-methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde) exhibit planar triazole rings with dihedral angles <10° between substituents, suggesting minimal steric hindrance .
- 1-Phenyl Analog: Crystallizes in monoclinic systems with intermolecular hydrogen bonding involving the aldehyde group, influencing packing density .
Biological Activity
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, among other activities. This article explores its biological activity through various studies and findings.
- Molecular Formula: C5H4F3N3O
- Molecular Weight: 175.10 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus. The presence of the trifluoromethyl group enhances these activities by improving lipophilicity and bioavailability.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. The compound demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study assessed the activity of this compound against breast cancer cell lines (MCF-7) and reported an IC50 value of 15 µM, indicating moderate cytotoxicity. The mechanism was linked to the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.
The biological activity of triazole derivatives often involves interaction with specific enzymes or receptors:
- Thymidylate Synthase Inhibition: The compound inhibits TS, leading to decreased dTTP levels and subsequent DNA synthesis disruption.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress has been observed in treated cells, contributing to apoptosis.
Structure-Activity Relationship (SAR)
The introduction of a trifluoromethyl group significantly enhances the biological activity of triazole derivatives. Studies indicate that this modification increases potency against both microbial and cancerous cells due to better molecular interactions with biological targets.
Research Findings
Several research articles have documented the synthesis and evaluation of triazole derivatives:
- A study published in MDPI highlighted the synthesis of various triazole compounds and their biological evaluations, confirming the role of trifluoromethyl substituents in enhancing activity against cancer cell lines .
- Another research article focused on the neuroprotective effects of similar compounds that also contain triazole rings, indicating potential applications in treating neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, 5-chloro-3-methyl-1H-pyrazole intermediates react with trifluoromethylating agents (e.g., CF3Cl) under basic conditions (K2CO3 or NaH), followed by formylation using ethyl formate and butyllithium . Key variables include temperature (60–80°C for trifluoromethylation) and solvent polarity (DMF or THF), with yields ranging from 40–75% depending on steric hindrance and electronic effects of substituents .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, providing bond lengths (e.g., C–F: 1.33–1.35 Å) and dihedral angles (e.g., triazole ring planarity deviations ≤5°) . Complementary techniques include:
- <sup>19</sup>F NMR : To confirm trifluoromethyl group integrity (δ ≈ -60 to -65 ppm).
- FT-IR : Aldehyde C=O stretch at ~1700 cm<sup>-1</sup>.
- HPLC-MS : For purity assessment (>95% typical for research-grade material) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of the aldehyde group in cross-coupling reactions?
Discrepancies arise from competing reactions: the aldehyde can act as an electrophile in condensations (e.g., oxime formation ) or undergo decarbonylation under strong bases. Studies suggest using protective groups (e.g., oxime or acetal derivatives) to stabilize the aldehyde during metal-catalyzed couplings (e.g., Suzuki-Miyaura) . For example, O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime derivatives improve stability while retaining reactivity .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and biological activity?
The CF3 group enhances electron-withdrawing effects, lowering the LUMO energy of the triazole ring and increasing electrophilicity at the aldehyde position. This facilitates nucleophilic attacks (e.g., in Schiff base formation) and improves interactions with hydrophobic enzyme pockets, as seen in analogues inhibiting cytochrome P450 enzymes (IC50 values <10 µM) . Computational studies (DFT) correlate Hammett σm values of CF3 (~0.43) with enhanced reaction rates in aldol condensations .
Q. What are the challenges in crystallizing this compound, and how do solvent systems affect polymorph formation?
Crystallization is hindered by the compound’s low solubility in polar solvents (water solubility <0.1 mg/mL). Successful protocols use mixed solvents (e.g., CHCl3/hexane) with slow evaporation, yielding orthorhombic crystals (space group P212121) . Polymorph screening reveals that high dielectric solvents (e.g., DMSO) favor Form I (melting point 203°C), while low-polarity solvents (toluene) stabilize Form II (mp 195–198°C) .
Methodological Considerations
Q. What experimental design principles apply to optimizing its use in multicomponent reactions (MCRs)?
Design of Experiments (DoE) approaches are critical. For Ugi-type reactions, key factors include:
- Stoichiometry : Aldehyde:amine:isocyanide = 1:1.2:1.
- Catalyst : CuI (5 mol%) accelerates triazole-aldehyde cyclization.
- Solvent : MeCN or DCM improves yields by 20–30% over THF . Contradictory reports on byproduct formation (e.g., triazole dimerization) are resolved by in situ IR monitoring to track aldehyde consumption .
Q. How can computational modeling predict regioselectivity in derivatization reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict preferential attack at the aldehyde carbon (ΔG<sup>‡</sup> = 15–18 kcal/mol) over the triazole N-atoms. Molecular electrostatic potential (MEP) maps show high positive charge density (+0.25 e) at the aldehyde group, aligning with observed nucleophilic addition patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
